Butanal, (2,4-dinitrophenyl)hydrazone

Catalog No.
S8086003
CAS No.
M.F
C10H12N4O4
M. Wt
252.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanal, (2,4-dinitrophenyl)hydrazone

Product Name

Butanal, (2,4-dinitrophenyl)hydrazone

IUPAC Name

N-[(E)-butylideneamino]-2,4-dinitroaniline

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

InChI

InChI=1S/C10H12N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h4-7,12H,2-3H2,1H3/b11-6+

InChI Key

IKGRHEWIFBFXPP-IZZDOVSWSA-N

Canonical SMILES

CCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

CCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Butanal, (2,4-dinitrophenyl)hydrazone, also known as n-butyraldehyde 2,4-dinitrophenylhydrazone, is a chemical compound with the molecular formula C10H12N4O4C_{10}H_{12}N_{4}O_{4} and a molecular weight of approximately 252.23 g/mol. It is classified as a dinitrophenylhydrazone derivative of butanal, an aliphatic aldehyde. This compound appears as a yellow crystalline solid with a melting point ranging from 117 to 119 °C and a boiling point of approximately 401.8 °C at 760 mmHg .

Physical Properties:

  • Density: 1.4 g/cm³
  • Flash Point: 196.8 °C
  • Vapor Pressure: 0.0 mmHg at 25 °C
  • Refractive Index: 1.603

Typical of hydrazones, including:

  • Formation of Hydrazones: The reaction between butanal and 2,4-dinitrophenylhydrazine leads to the formation of butanal, (2,4-dinitrophenyl)hydrazone through a condensation reaction, releasing water.
  • Oxidation Reactions: The hydrazone can undergo oxidation under specific conditions, potentially leading to the formation of corresponding ketones.
  • Hydrolysis: In the presence of acidic or basic conditions, the hydrazone can hydrolyze back to the original aldehyde and hydrazine.

Research indicates that butanal, (2,4-dinitrophenyl)hydrazone exhibits some biological activities. It is primarily used in biochemical assays to detect aldehydes due to its ability to form stable derivatives with them. Additionally, studies have shown that dinitrophenylhydrazones can exhibit cytotoxic effects against certain cancer cell lines, although specific data on butanal's activity remains limited .

The synthesis of butanal, (2,4-dinitrophenyl)hydrazone typically involves the following steps:

  • Reagents Preparation:
    • Obtain butanal and 2,4-dinitrophenylhydrazine as starting materials.
  • Reaction Setup:
    • Mix equimolar amounts of butanal and 2,4-dinitrophenylhydrazine in an appropriate solvent (often ethanol or methanol).
  • Condensation Reaction:
    • Heat the mixture under reflux conditions for several hours to facilitate the condensation reaction.
  • Isolation:
    • Upon completion, cool the mixture and precipitate the product by adding water or cooling it further.
  • Purification:
    • Purify the product using recrystallization techniques.

Butanal, (2,4-dinitrophenyl)hydrazone is widely used in various fields:

  • Analytical Chemistry: It serves as a reagent for detecting carbonyl compounds in various samples.
  • Environmental Testing: Employed in assessing aldehyde levels in air and water samples.
  • Biochemical Research: Used in proteomics and metabolic studies to analyze aldehyde derivatives .

Several compounds share structural similarities with butanal, (2,4-dinitrophenyl)hydrazone:

Compound NameMolecular FormulaUnique Features
Acetaldehyde, (2,4-dinitrophenyl)hydrazoneC8H10N4O4C_8H_10N_4O_4Derived from acetaldehyde; shorter carbon chain
Propanal, (2,4-dinitrophenyl)hydrazoneC9H12N4O4C_9H_{12}N_4O_4Derived from propanal; similar reactivity
Benzaldehyde, (2,4-dinitrophenyl)hydrazoneC13H12N4O4C_{13}H_{12}N_4O_4Contains an aromatic ring; different physical properties

Uniqueness: What distinguishes butanal, (2,4-dinitrophenyl)hydrazone is its specific reactivity profile and physical properties compared to other dinitrophenylhydrazones derived from shorter or longer-chain aldehydes. Its applications in environmental testing and biochemical assays further highlight its importance in analytical chemistry .

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

252.08585488 g/mol

Monoisotopic Mass

252.08585488 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-08-28

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